4-(Iodomethyl)benzaldehyde
Overview
Description
4-(Iodomethyl)benzaldehyde is an organic compound with the molecular formula C8H7IO It is characterized by the presence of an iodomethyl group attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Iodomethyl)benzaldehyde can be synthesized through several methods. One common approach involves the iodination of 4-(chloromethyl)benzaldehyde. The reaction typically uses sodium iodide in acetone as the iodinating agent. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(Iodomethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for iodination, amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: 4-(Iodomethyl)benzoic acid.
Reduction: 4-(Iodomethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-(Iodomethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)benzaldehyde and its derivatives often involves the interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
4-(Chloromethyl)benzaldehyde: Similar structure but with a chlorine atom instead of iodine.
4-(Bromomethyl)benzaldehyde: Similar structure but with a bromine atom instead of iodine.
4-(Fluoromethyl)benzaldehyde: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 4-(Iodomethyl)benzaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts. The iodine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired .
Properties
IUPAC Name |
4-(iodomethyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYWOSAQHHCSPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552799 | |
Record name | 4-(Iodomethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112812-08-5 | |
Record name | 4-(Iodomethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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